1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane
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Overview
Description
1,3-Dibromo-2,2-dichlorobicyclo[111]pentane is an organic compound with the molecular formula C₅H₄Br₂Cl₂ It belongs to the family of bicyclic bridged compounds and is characterized by its unique structure, which consists of a bicyclo[111]pentane core with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with a suitable reagent under controlled conditions. For example, the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the use of [1.1.1]propellane as a precursor . The reaction typically requires specific conditions such as low temperatures and the presence of a UV lamp to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of bromine and chlorine substituents, which can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, characterized by its hydrocarbon structure.
1,3-Dibromo-5,5-dichlorobicyclo[1.1.1]pentane: A similar compound with different substitution patterns.
1,3-Diiodobicyclo[1.1.1]pentane: Another derivative with iodine substituents.
Uniqueness
1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives. Its combination of bromine and chlorine atoms makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
119327-49-0 |
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Molecular Formula |
C5H4Br2Cl2 |
Molecular Weight |
294.80 g/mol |
IUPAC Name |
1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H4Br2Cl2/c6-3-1-4(7,2-3)5(3,8)9/h1-2H2 |
InChI Key |
HYTDVZWSNNVMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2(Cl)Cl)Br)Br |
Origin of Product |
United States |
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